gamma-Decalactone
概述
描述
δ-癸内酯: 是一种分类为内酯的化学化合物,自然存在于各种水果和乳制品中,含量微量 。它以其令人愉悦的香气而闻名,通常被描述为带有水果味的坚果味。 由于其调味特性,这种化合物在食品、聚合物和农业行业中被广泛使用 .
作用机制
生化分析
Biochemical Properties
Gamma-Decalactone biosynthesis in fruits like strawberries involves a combination of genetic mapping, RNA-Seq, and eQTL analyses . The fatty acid desaturase FaFAD1 and the enzyme FaFAH1, which has similarity to cytochrome p450 hydroxylases, are key players in the biosynthesis of this compound .
Cellular Effects
The production of this compound is controlled at the cellular level, with the expression of the FaFAD1 gene correlating with the presence of this compound . The level of expression of FaFAH1 also significantly correlates with the content of this compound .
Molecular Mechanism
The molecular mechanism of this compound production involves the enzymatic activities of FaFAD1 and FaFAH1 . These enzymes participate in the biosynthetic pathway of lactones, contributing to the formation of this compound .
Temporal Effects in Laboratory Settings
The production of this compound in laboratory settings is influenced by the expression levels of the FaFAD1 and FaFAH1 genes
Metabolic Pathways
This compound is involved in the metabolic pathways of lactone biosynthesis . It interacts with enzymes such as FaFAD1 and FaFAH1, which play crucial roles in these pathways .
准备方法
合成路线和反应条件:
化学合成: δ-癸内酯可以通过对癸酮进行贝叶斯-维利格氧化合成。该反应涉及使用过氧化物或过酸将酮氧化为酯或内酯。
工业生产方法:
化学反应分析
反应类型:
氧化: δ-癸内酯可以发生氧化反应,特别是贝叶斯-维利格氧化,这对它的合成至关重要.
还原: 它可以在合适的条件下还原为相应的醇。
取代: δ-癸内酯可以参与取代反应,尤其是在亲核试剂存在的情况下。
常见试剂和条件:
氧化: 过氧化物或过酸通常用于贝叶斯-维利格氧化以生产δ-癸内酯.
还原: 钯碳等加氢催化剂可用于还原δ-癸内酯。
取代: 醇或胺等亲核试剂可用于取代反应。
主要产物:
还原: δ-癸内酯的还原会生成其相应的醇。
取代: 取代反应可以生成各种δ-癸内酯衍生物,具体取决于所用亲核试剂。
科学研究应用
化学:
聚合物合成: δ-癸内酯用于合成可生物降解的聚合物和共聚物.
生物学:
微生物研究: δ-癸内酯用于涉及微生物转化和生物转化过程的研究.
医学:
药物递送系统: 由于其生物相容性,δ-癸内酯正在被探索用于药物递送系统和可吸收外科缝线.
工业:
农业: 它用于农业配方以增强产品的风味和香气.
化妆品: δ-癸内酯在化妆品行业中因其香气特性而被使用.
相似化合物的比较
类似化合物:
γ-癸内酯: 另一种具有桃子香味的内酯,在食品和化妆品行业中也有类似的用途.
ε-癸内酯: 用于聚合物合成,在食品行业中也有类似的应用.
ω-十五烷内酯: 用于合成可生物降解的聚合物,在医疗领域也有应用.
独特性:
香气特征: δ-癸内酯具有独特的坚果和水果香气,使其区别于其他内酯.
生物相容性: 它的生物相容性使其适合用于医疗应用,与其他一些内酯不同.
属性
IUPAC Name |
5-hexyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYFLINQYPWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022109 | |
Record name | gamma-Decanolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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URL | https://haz-map.com/Agents/10631 | |
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Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
114.00 to 116.00 °C. @ 0.50 mm Hg | |
Record name | xi-5-Hexyldihydro-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.955 | |
Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00512 [mmHg] | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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CAS No. |
706-14-9, 2825-92-5 | |
Record name | γ-Decalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |
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Record name | Decan-4-olide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |
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Record name | 4-Decanolide | |
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Record name | 4-Decanolide | |
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Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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Record name | gamma-Decanolactone | |
Source | EPA DSSTox | |
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Record name | Decan-4-olide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |
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Record name | 4-Decanolide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | .GAMMA.-DECALACTONE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method for producing natural gamma-decalactone?
A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]
Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into this compound?
A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]
Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?
A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]
Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?
A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]
Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?
A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]
Q6: Can the efficiency of GDL production be improved?
A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]
Q7: How does the accumulation of GDL affect the producing yeast cells?
A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.
Q9: What are the key spectroscopic characteristics of this compound?
A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]
Q10: Can the origin of this compound be determined analytically?
A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []
Q11: What are the primary applications of this compound?
A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]
Q12: Are there any challenges associated with incorporating this compound into products?
A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []
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